5-Chloro-N-(3,5-difluorobenzyl)-2-hydroxybenzamide
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Overview
Description
5-Chloro-N-(3,5-difluorobenzyl)-2-hydroxybenzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, two fluorine atoms, and a hydroxybenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(3,5-difluorobenzyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3,5-difluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(3,5-difluorobenzyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-N-(3,5-difluorobenzyl)-2-benzamide.
Reduction: N-(3,5-difluorobenzyl)-2-hydroxybenzamide.
Substitution: 5-(Substituted)-N-(3,5-difluorobenzyl)-2-hydroxybenzamide.
Scientific Research Applications
5-Chloro-N-(3,5-difluorobenzyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(3,5-difluorobenzyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in targeting cancer cells and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide
- 5-Chloro-N-(3,5-difluorobenzyl)-2-methoxybenzamide
- 5-Chloro-N-(3,5-difluorobenzyl)-2-aminobenzamide
Uniqueness
5-Chloro-N-(3,5-difluorobenzyl)-2-hydroxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydroxy group allows for further chemical modifications, while the chloro and difluorobenzyl groups contribute to its stability and potential biological interactions.
Properties
CAS No. |
648925-76-2 |
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Molecular Formula |
C14H10ClF2NO2 |
Molecular Weight |
297.68 g/mol |
IUPAC Name |
5-chloro-N-[(3,5-difluorophenyl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10ClF2NO2/c15-9-1-2-13(19)12(5-9)14(20)18-7-8-3-10(16)6-11(17)4-8/h1-6,19H,7H2,(H,18,20) |
InChI Key |
HZGNMLYXSKZAKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCC2=CC(=CC(=C2)F)F)O |
Origin of Product |
United States |
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